TCO-PEG4-Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
TCO-PEG4-Acid is synthesized through a series of chemical reactions involving the attachment of a trans-cyclooctene (TCO) moiety to a polyethylene glycol (PEG) chain. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent such as succinic anhydride to introduce a carboxylic acid group.
Coupling with TCO: The activated PEG is then coupled with TCO using a coupling reagent like EDC or HATU to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using succinic anhydride.
Large-Scale Coupling: The activated PEG is coupled with TCO using industrial-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
TCO-PEG4-Acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amines to form amide bonds.
Cycloaddition Reactions: The TCO moiety can participate in inverse electron demand Diels-Alder cycloaddition reactions with tetrazines.
Common Reagents and Conditions
EDC or HATU: Used as coupling reagents for amide bond formation.
Tetrazines: Used in cycloaddition reactions with the TCO moiety.
Major Products Formed
Amide Derivatives: Formed through substitution reactions with primary amines.
Dihydropyridazine Linkages: Formed through cycloaddition reactions with tetrazines.
Scientific Research Applications
TCO-PEG4-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras).
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
TCO-PEG4-Acid exerts its effects through its functional groups:
Amide Bond Formation: The carboxylic acid group reacts with primary amines to form stable amide bonds.
Cycloaddition Reactions: The TCO moiety undergoes inverse electron demand Diels-Alder cycloaddition reactions with tetrazines, forming stable dihydropyridazine linkages.
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-NHS Ester: Similar in structure but contains an NHS ester group instead of a carboxylic acid.
TCO-PEG4-DBCO: Contains a DBCO group, used for strain-promoted azide-alkyne cycloaddition reactions.
Uniqueness
TCO-PEG4-Acid is unique due to its enhanced solubility in aqueous media and its ability to form stable amide bonds and participate in cycloaddition reactions, making it highly versatile for various scientific applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNKSDUNMXNXDE-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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